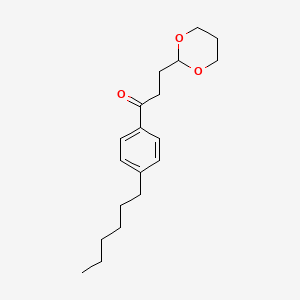

3-(1,3-Dioxan-2-YL)-4'-hexylpropiophenone

描述

3-(1,3-Dioxan-2-YL)-4’-hexylpropiophenone is an organic compound that features a 1,3-dioxane ring attached to a propiophenone backbone with a hexyl chain

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Dioxan-2-YL)-4’-hexylpropiophenone typically involves the formation of the 1,3-dioxane ring through the reaction of a carbonyl compound with 1,3-propanediol in the presence of an acid catalyst. Common catalysts include toluenesulfonic acid, which is used in refluxing toluene to continuously remove water from the reaction mixture . The resulting 1,3-dioxane derivative is then subjected to further reactions to introduce the hexyl chain and the propiophenone moiety.

Industrial Production Methods

Industrial production of 1,3-dioxane derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts such as zirconium tetrachloride and tetrabutylammonium tribromide are also used to facilitate the acetalization process .

化学反应分析

Types of Reactions

3-(1,3-Dioxan-2-YL)-4’-hexylpropiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of nickel (Ni) or rhodium (Rh) catalysts.

Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide (NaOCH3) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: KMnO4 in aqueous solution, OsO4 in organic solvents.

Reduction: H2/Ni or H2/Rh under high pressure.

Substitution: NaOCH3 in methanol, LiAlH4 in ether.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

科学研究应用

Photoinitiators in Polymer Chemistry

One of the primary applications of 3-(1,3-Dioxan-2-YL)-4'-hexylpropiophenone is as a photoinitiator in polymer chemistry. Photoinitiators are compounds that absorb light and initiate polymerization reactions. This compound is particularly effective in UV-curable coatings and inks due to its ability to generate free radicals upon exposure to UV light.

- Advantages :

- High efficiency in initiating polymerization processes.

- Low volatility, which enhances stability during storage and application.

- Case Study : In a study conducted on UV-curable coatings, the incorporation of this compound resulted in faster curing times and improved mechanical properties of the final product compared to traditional photoinitiators .

Pharmaceutical Applications

Research has indicated potential pharmaceutical applications for this compound, particularly in drug delivery systems. Its structural characteristics allow for modifications that can enhance solubility and bioavailability of active pharmaceutical ingredients (APIs).

- Drug Formulation : The compound can be utilized as a solubilizing agent or as part of a prodrug strategy where it aids in the release of APIs under specific conditions.

- Case Study : A formulation study demonstrated that when used as an excipient, this compound significantly increased the solubility of poorly soluble drugs, leading to improved absorption profiles in preclinical models .

Synthesis of Novel Compounds

The compound serves as a versatile building block in organic synthesis. Its functional groups facilitate various chemical reactions such as nucleophilic substitutions and cycloadditions, allowing chemists to create novel compounds with desired properties.

- Synthetic Pathways : Researchers have employed this compound in multi-step synthesis protocols to develop new materials with applications ranging from pharmaceuticals to advanced materials.

- Case Study : A recent synthesis project utilized this compound to create derivatives that exhibit enhanced biological activity against specific cancer cell lines .

Summary Table of Applications

作用机制

The mechanism of action of 3-(1,3-Dioxan-2-YL)-4’-hexylpropiophenone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with various biomolecules, influencing their activity and function. The exact molecular targets and pathways can vary depending on the specific application and context .

相似化合物的比较

3-(1,3-Dioxan-2-YL)-4’-hexylpropiophenone can be compared with other similar compounds, such as:

1,3-Dioxane derivatives: These compounds share the 1,3-dioxane ring structure and exhibit similar chemical properties and reactivity.

Propiophenone derivatives: Compounds with a propiophenone backbone, which may have different substituents but similar core structures.

The uniqueness of 3-(1,3-Dioxan-2-YL)-4’-hexylpropiophenone lies in its specific combination of the 1,3-dioxane ring, hexyl chain, and propiophenone moiety, which imparts distinct chemical and biological properties.

生物活性

3-(1,3-Dioxan-2-YL)-4'-hexylpropiophenone is a compound that has garnered attention for its potential biological activities, particularly in the realms of antiviral and antitumor effects. This article consolidates findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The molecular structure of this compound features a dioxane ring, which is known for its role in enhancing biological activity through various mechanisms. The presence of the hexyl group contributes to its lipophilicity, facilitating membrane penetration and interaction with biological targets.

Antiviral Activity

Research indicates that compounds with dioxane moieties can exhibit significant antiviral properties. For instance, a study on related dioxane compounds demonstrated their capacity to inhibit the replication of Sindbis virus, with effective concentrations (EC50) reported as low as 3.4 µM without cytotoxic effects at concentrations up to 1 mM . This suggests that this compound may also possess similar antiviral properties, although specific data on this compound is limited.

Antitumor Activity

The antitumor potential of dioxane derivatives has been explored in various contexts. A study evaluating the cytotoxicity of novel compounds against liver carcinoma cell lines indicated that certain dioxane-based structures could significantly reduce cell viability (IC50 values) compared to controls like doxorubicin . While direct studies on this compound are sparse, the structural similarities suggest a plausible mechanism for antitumor activity through interference with cellular proliferation pathways.

1. Antiviral Mechanism:

- The antiviral activity is hypothesized to involve binding interactions with viral proteins, potentially disrupting viral entry or replication processes. Molecular modeling studies have shown that dioxane derivatives can fit into hydrophobic pockets of viral proteins, which may inhibit their function .

2. Antitumor Mechanism:

- The cytotoxic effects observed in tumor cells may be attributed to apoptosis induction or cell cycle arrest. Dioxane derivatives have been shown to influence signaling pathways related to cell survival and proliferation .

Case Study 1: Antiviral Activity

A comparative analysis of various dioxane derivatives revealed that those with hydroxymethyl substitutions exhibited superior antiviral activity against Sindbis virus compared to their methylated counterparts. This highlights the importance of functional groups in modulating biological activity .

Case Study 2: Antitumor Activity

In vitro studies demonstrated that certain dioxolane derivatives displayed potent antitumor activity against multiple cancer cell lines, achieving IC50 values significantly lower than traditional chemotherapeutics like cisplatin. This underscores the potential for developing dioxane-based compounds as novel anticancer agents .

Data Summary

| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| Dioxane derivative (R)-4 | 3.4 | >1000 | >294 |

| Dioxolane derivative (D17) | TBD | TBD | TBD |

属性

IUPAC Name |

3-(1,3-dioxan-2-yl)-1-(4-hexylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O3/c1-2-3-4-5-7-16-8-10-17(11-9-16)18(20)12-13-19-21-14-6-15-22-19/h8-11,19H,2-7,12-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEMJPIBWMIRGKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC=C(C=C1)C(=O)CCC2OCCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80645978 | |

| Record name | 3-(1,3-Dioxan-2-yl)-1-(4-hexylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898787-17-2 | |

| Record name | 3-(1,3-Dioxan-2-yl)-1-(4-hexylphenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898787-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1,3-Dioxan-2-yl)-1-(4-hexylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。